Acetrizoic Acid

renal clearance contrast media excretion tubular secretion

Acetrizoic acid (3-acetamido-2,4,6-triiodobenzoic acid) is the first monomeric, water-soluble, iodinated ionic X-ray contrast agent, introduced clinically in 1950 as sodium acetrizoate. As a tri-iodinated benzoic acid derivative, it exhibits high osmolality and provides radiographic opacification through X-ray attenuation by its three iodine atoms.

Molecular Formula C9H6I3NO3
Molecular Weight 556.86 g/mol
CAS No. 85-36-9
Cat. No. B1664332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetrizoic Acid
CAS85-36-9
SynonymsAcetrizoate Sodium
Acetrizoic Acid
Acid, Acetrizoic
Jodopax
Salpix
Sodium, Acetrizoate
Triiotrast
Visotrast 300
Visotrast 400
Molecular FormulaC9H6I3NO3
Molecular Weight556.86 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C(=C1I)C(=O)O)I)I
InChIInChI=1S/C9H6I3NO3/c1-3(14)13-8-5(11)2-4(10)6(7(8)12)9(15)16/h2H,1H3,(H,13,14)(H,15,16)
InChIKeyGNOGSFBXBWBTIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Acetrizoic Acid (CAS 85-36-9): Technical Baseline for Procurement of First-Generation Monomeric Ionic X-Ray Contrast Agent


Acetrizoic acid (3-acetamido-2,4,6-triiodobenzoic acid) is the first monomeric, water-soluble, iodinated ionic X-ray contrast agent, introduced clinically in 1950 as sodium acetrizoate [1]. As a tri-iodinated benzoic acid derivative, it exhibits high osmolality and provides radiographic opacification through X-ray attenuation by its three iodine atoms [2]. Although withdrawn from clinical use due to toxicity concerns, acetrizoic acid remains a critical reference standard for understanding structure-activity relationships in iodinated contrast media development and serves as a research tool for mechanistic studies of contrast-induced nephrotoxicity and hypersensitivity reactions [3].

Why Acetrizoic Acid Cannot Be Generically Substituted with Other Monomeric Ionic Contrast Agents


Despite belonging to the same monomeric ionic tri-iodobenzoate class as diatrizoate and iothalamate, acetrizoic acid exhibits quantitatively distinct physicochemical and biological properties that preclude simple interchange. Acetrizoic acid lacks the second acetamido group at the 5-position that characterizes diatrizoate, resulting in higher lipophilicity, greater protein binding capacity, and distinct renal handling [1]. These molecular differences translate to measurable divergences in toxicity profiles, complement activation, histamine release, and erythrocyte membrane interactions that are documented in head-to-head comparative studies. For researchers studying contrast media mechanisms or validating analytical methods, substituting acetrizoic acid with other class members introduces uncontrolled variables that can confound experimental outcomes.

Acetrizoic Acid: Quantitative Comparative Evidence for Scientific Selection


Renal Excretion: Acetrizoic Acid Exhibits Higher Net Tubular Secretion than Diatrizoate and Iothalamate

In rabbit renal clearance studies using continuous infusion at low dosages, net tubular secretion increased with lipophilicity among monomeric contrast agent acids, with acetrizoate demonstrating greater secretion than diatrizoate and iothalamate. The order of increasing net tubular secretion was: diatrizoate ≈ iothalamate < iodamide < acetrizoate [1].

renal clearance contrast media excretion tubular secretion lipophilicity

Complement Activation: Acetrizoate Activates Serum Complement More Potently than Diatrizoate and Iothalamate

In vitro and in vivo measurements of serum complement activation as a function of concentration established the following increasing order of effectiveness: metrizamide < iothalamate < diatrizoate < acetrizoate < iodipamide < iopanoate. Acetrizoate demonstrated intermediate-to-high complement activation potency, exceeding both diatrizoate and iothalamate [1]. This order parallels protein binding and enzyme inhibition profiles.

complement activation adverse reactions anaphylactoid response contrast media

Histamine Liberation: Acetrizoate Is a More Potent Mast Cell Histamine Liberator than Diatrizoate

In vitro incubation of buffered sodium salt solutions with rat peritoneal mast cells revealed that sodium iodipamide was most effective, sodium iothalamate least effective, and sodium acetrizoate and sodium diatrizoate intermediate in histamine liberating properties. Among the intermediate compounds, sodium acetrizoate appeared slightly more effective than sodium diatrizoate [1].

histamine release mast cell contrast media toxicity adverse reactions

Acute Systemic Toxicity: Acetrizoate LD50 (5 g I/kg) Is Lower than Diatrizoate LD50 (5-10 g I/kg)

The evolutionary progression from acetrizoate to meglumine diatrizoate yielded higher biologic tolerance, as reflected by median lethal dose (LD50) values expressed in grams of iodine per kilogram body weight. Acetrizoate demonstrated an LD50 of 5 g iodine/kg, while diatrizoates exhibited an LD50 range of 5-10 g iodine/kg [1]. The higher clinical tolerability of diatrizoate correlated with lower protein binding capacity due to the additional acetamido substitution at the 5-position.

LD50 systemic toxicity biological tolerance contrast media safety

Erythrocyte Morphology: Acetrizoic Acid Induces Complete Echinocyte Transformation Unlike Diatrizoate and Iothalamate

Scanning electron microscopy of canine erythrocytes exposed in vitro to iodinated radiopaque compounds revealed that acetrizoic acid and iodopyracet transform all red blood cells into echinocytes, even under equiosmolar conditions. In identical experimental conditions, diatrizoic acid, iodamide, and iothalamic acid produce only flattening of red blood cells and roundish marginal prominences, with only mild echinocytic forms appearing under hyperosmolar conditions [1].

erythrocyte morphology echinocyte contrast media toxicity blood compatibility

Physicochemical Properties: Acetrizoate Sodium Exhibits Exceptionally High Water Solubility (94.2 g/100 mL at 25°C)

The free acid form of acetrizoic acid is a white powder with decomposition at 278-283°C and solubility in alcohol. Acetrizoate sodium (the clinically administered salt form) exhibits water solubility of 94.2 g/100 mL at 25°C, which is exceptionally high compared to many pharmaceutical compounds and contributes to its formulation as concentrated solutions for injection [1].

water solubility formulation physicochemical properties ionic contrast media

Acetrizoic Acid (CAS 85-36-9): Validated Research and Industrial Application Scenarios


Positive Control in Contrast-Induced Nephrotoxicity Mechanistic Studies

Acetrizoic acid's established nephrotoxic profile, including its prolonged increase in urinary enzyme excretion compared to other contrast agents [1], makes it an ideal positive control for in vitro and in vivo models of contrast-induced acute kidney injury. Its higher lipophilicity and greater net tubular secretion relative to diatrizoate and iothalamate [2] provide a clear mechanistic link to tubular cell exposure, enabling robust assay validation.

Reference Standard for Complement Activation and Pseudoallergic Reaction Assays

Given its intermediate-to-high potency in activating serum complement [1] and its intermediate histamine-releasing activity from mast cells [2], acetrizoic acid serves as a calibrated reference compound for screening novel contrast agents or other parenteral drugs for complement-mediated and mast cell-dependent pseudoallergic potential. Its well-characterized position in the rank order of multiple agents provides a benchmark for assay sensitivity.

Analytical Method Development and Validation for Iodinated Contrast Agents

Acetrizoic acid's distinct chromatographic properties and availability as a high-purity research chemical (>98% HPLC [1]) make it suitable as a system suitability standard or resolution marker in HPLC methods for separating monomeric ionic contrast agents [2]. Its structural similarity to, yet chromatographic distinguishability from, diatrizoate and iothalamate provides a rigorous test of method specificity.

Historical Reference Material for Contrast Media Structure-Activity Relationship (SAR) Studies

As the prototypical monomeric ionic tri-iodobenzoate from which subsequent agents were derived, acetrizoic acid is essential for SAR studies examining how specific molecular substitutions (e.g., addition of a second acetamido group to yield diatrizoate) alter physicochemical properties, protein binding, and toxicity profiles [1]. Its well-documented LD50 differential (5 g I/kg vs. 5-10 g I/kg for diatrizoates) [2] provides a quantitative toxicity benchmark for computational modeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetrizoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.